Spiromesifen-d9

Catalog No.
S12843707
CAS No.
M.F
C23H30O4
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiromesifen-d9

Product Name

Spiromesifen-d9

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate

Molecular Formula

C23H30O4

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3

InChI Key

GOLXNESZZPUPJE-ASMGOKTBSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Spiromesifen-d9 (CAS: 2470126-90-8) is a premium stable isotope-labeled internal standard (SIL-IS) specifically synthesized for the highly accurate quantification of the tetronic acid acaricide and insecticide spiromesifen. Featuring a +9 Da mass shift (C23H21D9O4, MW: 379.54 g/mol) and an isotopic purity of ≥99%, this standard is engineered to perfectly co-elute with the target analyte in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) workflows. By mirroring the exact physicochemical and partitioning behavior of unlabeled spiromesifen, it provides essential procurement value for high-throughput testing laboratories requiring absolute correction for sample loss and matrix-induced ionization variability in complex agricultural, food, and environmental matrices .

Relying on generic internal standards (e.g., triphenyl phosphate), structural analogs (e.g., spirotetramat), or matrix-matched external calibration for spiromesifen quantification introduces severe workflow inefficiencies and data reliability risks. In complex matrices like okra, tea, or soil, spiromesifen is subject to strong matrix effects—often exceeding 50% signal suppression in the electrospray ionization (ESI) source due to co-eluting matrix components [1]. Generic standards do not perfectly co-elute with spiromesifen, meaning they experience different ionization suppression zones and fail to accurately correct the analyte's signal. Furthermore, while matrix-matched calibration can mathematically compensate for these effects, it requires large volumes of certified blank matrix and labor-intensive parallel extractions, making it unscalable and cost-prohibitive for high-throughput procurement and routine regulatory compliance .

Absolute Matrix Effect Normalization in ESI-MS/MS

In LC-MS/MS analysis of complex agricultural matrices, unlabeled spiromesifen suffers from severe matrix-induced signal suppression. Using a structural analog or generic internal standard fails to correct this due to retention time offsets. By employing Spiromesifen-d9, the internal standard perfectly co-elutes and experiences the exact same ionization environment. This normalizes the matrix effect slope ratio to approximately 1.0, effectively reducing the quantitative error from >50% signal suppression to ~0% effective variation, ensuring accurate quantification without the need for continuous matrix-matched calibration .

Evidence DimensionMatrix Effect (Signal Suppression/Enhancement)
Target Compound Data~0% effective variation (normalized slope ratio of 1.0)
Comparator Or BaselineUnlabeled Spiromesifen with generic IS (>50% signal suppression)
Quantified DifferenceComplete elimination of >50% matrix-induced quantitative error.
ConditionsLC-MS/MS (ESI+ mode), complex food matrix (e.g., okra/tomato extract).

Eliminates the need for costly and time-consuming matrix-matched calibration curves, directly lowering the per-sample analysis cost in high-throughput labs.

Regulatory-Compliant Extraction Recovery in QuEChERS Workflows

Regulatory frameworks (e.g., SANTE/11312) demand pesticide recovery rates between 70-120% with a relative standard deviation (RSD) of ≤20%. Uncorrected QuEChERS extractions of spiromesifen in difficult matrices like soil or cabbage can yield highly variable recoveries due to partitioning losses. The addition of Spiromesifen-d9 prior to extraction acts as an absolute yield tracer. Studies demonstrate that SIL-IS corrected methodologies achieve highly reproducible recoveries of 72.56% to 103.37% with an exceptional RSD of 2.7% to 9.4%, easily surpassing stringent regulatory thresholds .

Evidence DimensionMethod Recovery and Precision (RSD)
Target Compound Data72.56–103.37% recovery (RSD: 2.7–9.4%)
Comparator Or BaselineRegulatory threshold baseline (70-120% recovery, RSD ≤20%)
Quantified DifferenceRSD improved to <10%, operating well within the maximum 20% regulatory allowance.
ConditionsQuEChERS or ASE extraction from cabbage, tomato, and soil matrices.

Ensures analytical data meets strict international food safety audit requirements, preventing costly sample re-runs or batch rejections.

Elimination of Isotopic Cross-Talk at Trace LOQs

Spiromesifen (C23H30O4) is a relatively large molecule, meaning its natural M+1, M+2, and M+3 isotopic envelope is significant. Utilizing a lower-deuterated standard (e.g., a hypothetical -d3 analog) risks isotopic cross-talk, where the natural heavy isotopes of the highly concentrated analyte bleed into the internal standard's MRM transition, skewing the calibration curve. Spiromesifen-d9 provides a robust +9 Da mass shift (m/z 379.5 vs 370.5), guaranteeing absolute mass clearance. This enables reliable quantification down to an LOQ of 0.006–0.01 mg/kg without baseline interference .

Evidence DimensionMass Shift and Isotopic Interference
Target Compound Data+9 Da mass shift (0% isotopic cross-talk)
Comparator Or BaselineLower-deuterated analogs (+3 Da shift, susceptible to M+3 interference)
Quantified Difference100% elimination of false-positive signal contribution from the parent analyte.
ConditionsTrace-level LC-MS/MS MRM detection at LOQ (0.006 mg/kg).

Prevents calibration curve distortion at trace concentrations, which is critical for certifying agricultural exports below strict maximum residue limits (MRLs).

High-Throughput Pesticide Residue Monitoring in Food Commodities

Because Spiromesifen-d9 normalizes severe matrix effects and standardizes extraction recoveries, it is the optimal choice for high-throughput food safety laboratories. It allows for the rapid LC-MS/MS screening of complex matrices (e.g., okra, tomatoes, tea leaves) using simplified QuEChERS protocols without the bottleneck of preparing daily matrix-matched calibration curves .

Environmental Soil and Water Dissipation Studies

In environmental monitoring, soil and water samples present highly variable organic loads that disrupt ionization. The +9 Da mass shift and perfect co-elution of Spiromesifen-d9 ensure that trace-level dissipation kinetics (LOQs down to 0.006 mg/kg) can be accurately tracked over time, fulfilling EPA and EU regulatory data requirements for acaricide environmental impact assessments .

Pharmacokinetic and Toxicological Modeling of Acaricides

For in vivo agricultural models studying the uptake and metabolism of lipid biosynthesis inhibitors, Spiromesifen-d9 provides the absolute mass clearance required to prevent isotopic cross-talk. This ensures that parent compound concentrations in biological tissues are quantified with high precision (RSD <10%), enabling reliable toxicological profiling .

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Exact Mass

379.27090015 Da

Monoisotopic Mass

379.27090015 Da

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types